molecular formula C13H19NO B1438805 N-[(4-methylphenyl)methyl]oxan-4-amine CAS No. 1154887-64-5

N-[(4-methylphenyl)methyl]oxan-4-amine

Cat. No. B1438805
M. Wt: 205.3 g/mol
InChI Key: FLIJEIXJHNBMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methylphenyl)methyl]oxan-4-amine (MPMOA) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used for various purposes in laboratory experiments, ranging from synthesis to biochemical and physiological effects. In

Scientific Research Applications

Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) have been highlighted as effective methods for degrading nitrogen-containing compounds, such as amines and azo dyes, which are prevalent in textile, agricultural, and chemical industries. These processes improve the efficacy of treatment schemes by mineralizing resistant compounds. The review by Bhat and Gogate (2021) provides insights into the degradation efficiencies, mechanisms focusing on oxidants' attack on N atoms, and the influence of various process parameters.

Renewable Feedstocks for Nitrogen-Containing Derivatives

Soybean oil has been explored as a renewable feedstock to produce nitrogen-containing materials such as fatty amines, amides, and novel compounds. This approach, reviewed by Biswas et al. (2008), highlights the industrial significance of these derivatives and the potential for creating novel materials through organic and enzymatic reactions.

Catalytic Reduction and Synthesis

The catalytic reduction of aromatic nitro compounds using CO, as reviewed by Tafesh and Weiguny (1996), has seen significant interest due to its application in organic synthesis. This method facilitates the production of aromatic amines, isocyanates, carbamates, and ureas, demonstrating its versatility and efficiency.

Computational Modeling and Simulation

The use of computational methods to study the reactions between carbon dioxide and aqueous organic amines for CO2 capture, as reviewed by Yang et al. (2017), represents another crucial application. This review discusses the accuracy of calculations, the effects of various factors on computational methods, and highlights the importance of simulations in designing efficient carbon capture agents.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-14-13-6-8-15-9-7-13/h2-5,13-14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIJEIXJHNBMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methyl]oxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.